2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile
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Overview
Description
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is a complex organic compound known for its vibrant color and diverse applications. This compound is often used in the field of dyes and pigments due to its intense coloration properties. Its molecular formula is C17H19N3O4, and it has a molecular weight of 329.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile typically involves a multi-step process. One common method includes the diazotization of 4-(Bis(2-hydroxyethyl)amino)aniline followed by coupling with 5-nitrobenzonitrile. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, which are crucial for the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The mechanism of action of 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile involves its interaction with specific enzymes and proteins. In biological systems, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s azo group plays a crucial role in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)benzoic acid
- 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)benzene sulfonic acid
Uniqueness
Compared to similar compounds, 2-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is unique due to its nitro group, which enhances its electron-withdrawing properties and increases its reactivity in various chemical reactions. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
54567-09-8 |
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Molecular Formula |
C17H17N5O4 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C17H17N5O4/c18-12-13-11-16(22(25)26)5-6-17(13)20-19-14-1-3-15(4-2-14)21(7-9-23)8-10-24/h1-6,11,23-24H,7-10H2 |
InChI Key |
JOLCVJZULGERDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)N(CCO)CCO |
Origin of Product |
United States |
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